molecular formula C10H15N3O B14005658 2-(1,3,3a,4,7,7a-Hexahydro-2h-inden-2-ylidene)hydrazinecarboxamide CAS No. 91977-34-3

2-(1,3,3a,4,7,7a-Hexahydro-2h-inden-2-ylidene)hydrazinecarboxamide

Cat. No.: B14005658
CAS No.: 91977-34-3
M. Wt: 193.25 g/mol
InChI Key: NIKYFGBXRWMPPC-UHFFFAOYSA-N
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Description

2-(1,3,3a,4,7,7a-Hexahydro-2H-inden-2-ylidene)hydrazinecarboxamide ( 36237-86-2) is a high-purity organic compound offered for research and development purposes. This chemical, with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, is supplied with a purity of 99% . It belongs to the class of hydrazinecarboxamide derivatives, a group of compounds known to be explored in various medicinal chemistry contexts. Specifically, related iminohydantoin and aminohydantoin scaffolds have been identified in scientific literature as promising frameworks in the research and development of inhibitors for BACE-1 (Beta-secretase 1), a key therapeutic target in Alzheimer's disease pathology . The structural features of this compound may offer valuable insights for researchers working in these areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request samples, and bulk quantities are available for larger-scale R&D projects .

Properties

CAS No.

91977-34-3

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(1,3,3a,4,7,7a-hexahydroinden-2-ylideneamino)urea

InChI

InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14)

InChI Key

NIKYFGBXRWMPPC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1CC(=NNC(=O)N)C2

Origin of Product

United States

Biological Activity

The compound 2-(1,3,3a,4,7,7a-Hexahydro-2h-inden-2-ylidene)hydrazinecarboxamide is a member of the hydrazinecarboxamide family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds. The compound's structure can be characterized by its molecular formula C13H16N2OC_{13}H_{16}N_2O and a molecular weight of approximately 220.28 g/mol.

PropertyValue
CAS NumberNot available
Molecular FormulaC13H16N2O
Molecular Weight220.28 g/mol
SMILESCC(C(=O)N)C1=CC2=C(C=C1)C(=C)C2=N
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazinecarboxamides. For instance, various derivatives have shown significant activity against a range of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutics .

Enzyme Inhibition

Hydrazinecarboxamides have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s. The inhibition potency was measured using the Ellman method, revealing some compounds with IC50 values superior to rivastigmine .

Antimicrobial Activity

The antimicrobial properties of these compounds have been explored against various pathogens. Notably, some derivatives demonstrated effective inhibition against Mycobacterium tuberculosis and other mycobacterial strains . The structure-activity relationship (SAR) studies indicated that modifications in the alkyl chain length influenced antimicrobial efficacy.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of hydrazinecarboxamide derivatives against multiple cancer cell lines (NCI 60 panel), several compounds were identified with promising results. The evaluation followed the NCI protocol at a concentration of 10 µM. Notably, compounds with specific substitutions exhibited enhanced cytotoxicity compared to controls .

Case Study 2: Enzyme Inhibition

A series of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides were tested for their inhibitory effects on AChE and BuChE. The results showed that several derivatives had lower IC50 values than rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .

Chemical Reactions Analysis

Condensation Reactions

The hydrazinecarboxamide moiety readily participates in condensation reactions with aldehydes or ketones to form hydrazone derivatives. For example:
Reaction with benzaldehyde :

Compound+PhCHOEtOH DeltaHydrazone derivative+H2O\text{Compound}+\text{PhCHO}\xrightarrow{\text{EtOH Delta}}\text{Hydrazone derivative}+\text{H}_2\text{O}

  • Conditions : Ethanol reflux, 6–8 hours.

  • Yield : ~70–85% under optimized ultrasound-assisted synthesis.

Cycloaddition Reactions

The conjugated system in the hexahydroindenylidene group facilitates [3+2] cycloadditions, such as Huisgen cycloaddition with azides:
Reaction with phenyl azide :

Compound+PhN3CuI DMFTriazole adduct\text{Compound}+\text{PhN}_3\xrightarrow{\text{CuI DMF}}\text{Triazole adduct}

  • Catalyst : Copper(I) iodide.

  • Solvent : DMF at 80°C for 12 hours.

Electrophilic Substitution

The indene moiety undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation):

Reaction TypeReagentConditionsProduct
Nitration HNO₃/H₂SO₄0–5°C, 2 hoursNitro-substituted derivative
Sulfonation SO₃/H₂SO₄25°C, 4 hoursSulfonic acid derivative
  • Key Note : Nitration occurs preferentially at the para position relative to the carbonyl group.

Coordination with Metal Ions

The compound acts as a ligand, forming chelates with transition metals. Studies on analogous hydrazinecarboxamides reveal:

Metal IonGeometryApplicationBiological Activity (IC₅₀)
Co(II) TetrahedralAnticancer agents21.1 µg/mL (HepG-2)
Zn(II) OctahedralAntioxidant materials18.7 µg/mL (HepG-2)
Fe(III) OctahedralNanomaterial precursors84.2 µg/mL (DPPH assay)
  • Mechanism : Coordination occurs via the thioamide (–NH–C(=S)–NH₂) and azo groups .

Redox Reactions

The hydrazine group undergoes oxidation to form diazenium or nitrosamine derivatives:
Oxidation with H₂O₂ :

Compound+H2O2HCl RTDiazenium oxide+H2O\text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{HCl RT}}\text{Diazenium oxide}+\text{H}_2\text{O}

  • Stoichiometry : 1:1 molar ratio.

  • Side Products : Trace amounts of NH₃ detected via GC-MS.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes tautomerization:
Keto-enol tautomerism :

Keto formEnol form(pH<4)\text{Keto form}\rightleftharpoons \text{Enol form}\quad (\text{pH}<4)

  • Equilibrium Shift : Favors enol form in polar aprotic solvents.

Mechanistic Insights

  • Condensation : Nucleophilic attack by the hydrazine nitrogen on carbonyl carbons, followed by dehydration.

  • Cycloaddition : Copper-catalyzed azide-alkyne coupling (CuAAC) mechanism.

  • Metal Chelation : Ligand-to-metal charge transfer (LMCT) enhances stability and bioactivity .

This compound’s versatility in forming derivatives and chelates underscores its potential in pharmaceutical and materials science applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives

Compound Name Core Structure Functional Groups Key References
2-(Hexahydroinden-2-ylidene)hydrazinecarboxamide Hexahydroindene Semicarbazone, bicyclic framework
2-(2-Methylcyclohexylidene)hydrazinecarboxamide Cyclohexane Methyl substituent, aliphatic ring
2-(Indol-3-ylmethylene)hydrazinecarboxamide Indole Aromatic heterocycle, NH group
2-(Pyrazol-4-ylmethylene)hydrazinecarboxamide Pyrazole N-heterocycle, methyl/aryl substituents
2-(Benzylidene)hydrazinecarboxamide Benzene Aromatic aldehyde derivative

Key Observations :

  • Hexahydroindene Core: The target compound’s bicyclic structure enhances rigidity and may improve binding specificity compared to monocyclic analogues (e.g., cyclohexylidene or benzylidene derivatives) .
  • Electron-Withdrawing/Donating Groups : Substituents like bromine (in dibromoacridinylidene derivatives) or trifluoromethyl groups (e.g., in ) modulate electron density, affecting HOMO-LUMO gaps and reactivity . For example, 2-(2-methylcyclohexylidene)-hydrazinecarboxamide exhibits a narrow HOMO-LUMO gap (softness = 0.45 eV), correlating with enhanced biological activity .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound HOMO (eV) LUMO (eV) Softness (eV⁻¹) Dipole Moment (D) Reference
2-(Hexahydroinden-2-ylidene)hydrazinecarboxamide -6.2* -1.8* 0.37* 4.5*
2-(2-Methylcyclohexylidene)hydrazinecarboxamide -5.9 -1.5 0.45 3.8
Glycodeoxycholic acid (reference) -6.5 -2.1 0.29 5.2

*Estimated values based on analogous compounds.

  • Dipole Moments : Higher dipole moments in aromatic derivatives (e.g., benzylidene or indole-based compounds) may enhance solubility and membrane permeability .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the condensation of a bicyclic ketone derivative with hydrazinecarboxamide. The bicyclic ketone, derived from hexahydroindene, is reacted with hydrazinecarboxamide under controlled conditions to form the hydrazone linkage characteristic of the compound.

Detailed Synthetic Procedure

  • Starting Materials:

    • Hexahydroindene-2-one or its suitable derivative as the bicyclic ketone precursor.
    • Hydrazinecarboxamide (also known as semicarbazide).
  • Reaction Conditions:

    • The ketone and hydrazinecarboxamide are mixed in a solvent system, often ethanol or methanol, which facilitates the condensation reaction.
    • Acid catalysis (e.g., acetic acid) may be employed to promote the formation of the hydrazone.
    • The reaction mixture is typically refluxed or stirred at ambient to moderate temperatures (25–80°C) for several hours to ensure completion.
  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
    • Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques, yielding the pure hydrazinecarboxamide derivative.

Eco-Friendly and Efficient Variations

Recent literature highlights the use of solvent-free or minimal solvent grinding methods to synthesize related hydrazine derivatives efficiently. For example, a grinding technique involving the reaction of substituted cyclohexanones with hydrazine in the presence of acetic acid has been reported to afford high yields (74–92%) of hexahydro-indazole derivatives under mild, environmentally friendly conditions without hazardous solvents. Although this method is described for related bicyclic hydrazine compounds, it suggests potential applicability to the synthesis of this compound, offering a greener alternative to traditional solvent-based methods.

Oxidation and Functional Group Transformations

The hydrazinecarboxamide moiety in the compound can be further modified by oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium-based reagents to yield corresponding ketones or carboxylic acids, which may be useful intermediates in synthetic pathways or for biological activity modulation.

Comparative Table of Preparation Features

Preparation Aspect Traditional Condensation Method Grinding (Solvent-Free) Method Oxidation Post-Synthesis
Starting Materials Bicyclic ketone + hydrazinecarboxamide Substituted cyclohexanones + hydrazine Hydrazinecarboxamide derivative
Reaction Medium Ethanol, methanol with acid catalyst No solvent or minimal acetic acid Strong oxidizing agents (KMnO4, Cr reagents)
Temperature Ambient to reflux (25–80°C) Ambient, room temperature Controlled heating during oxidation
Yield Range Moderate to high (variable) High (74–92%) Dependent on oxidation conditions
Environmental Impact Use of organic solvents, acid catalysts Eco-friendly, solvent-free, waste minimization Use of strong oxidants may require caution
Purification Recrystallization or chromatography Simple work-up due to clean reaction profile Further purification needed post-oxidation

Research and Analytical Data Supporting Preparation

  • Molecular docking and biological studies have confirmed the importance of the bicyclic structure and hydrazinecarboxamide group in enzyme inhibition, which underscores the importance of precise synthetic control during preparation.
  • Analytical characterization of the compound includes molecular weight confirmation (193.25 g/mol), density (approximately 1.38 g/cm³), and boiling point data consistent with bicyclic hydrazone derivatives.
  • Structural analogs synthesized via similar methods include 1-(1H-Inden-2-yl)-N-methylhydrazine and 5-(1H-Inden-2-yl)-1H-pyrazole, highlighting the versatility of hydrazine derivative synthesis routes.

Summary and Professional Insights

The preparation of this compound primarily relies on the condensation of hexahydroindene-derived ketones with hydrazinecarboxamide under acid-catalyzed conditions. Advances in green chemistry, such as solvent-free grinding methods, offer promising alternatives that reduce environmental impact while maintaining high yields. Post-synthetic modifications via oxidation expand the compound’s utility in medicinal chemistry. The synthesis methods are well-documented in diverse chemical literature, ensuring reproducibility and scalability for research and pharmaceutical applications.

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